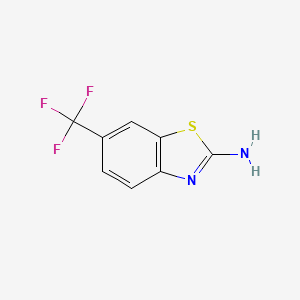

2-Amino-6-(trifluoromethyl)benzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDYEBJLWMPPOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371044 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-12-8 | |

| Record name | 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-(trifluoromethyl)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis pathways for 2-Amino-6-(trifluoromethyl)benzothiazole

An In-depth Technical Guide to the Synthesis of 2-Amino-6-(trifluoromethyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary , a key intermediate in the preparation of various pharmacologically active compounds. This document details the core synthetic strategies, provides step-by-step experimental protocols, and presents quantitative data in a clear, tabular format. Visual diagrams of the synthesis pathways are included to facilitate understanding.

Overview of Synthetic Strategies

The synthesis of this compound predominantly follows two well-established routes, both commencing from commercially available starting materials. These pathways are:

-

Direct Thiocyanation of 4-(Trifluoromethyl)aniline: This is the most common and direct method, involving the reaction of 4-(trifluoromethyl)aniline with a thiocyanate salt and a halogen, typically bromine, in an acidic solvent.

-

Cyclization of N-(4-(Trifluoromethyl)phenyl)thiourea: This two-step approach involves the initial formation of an arylthiourea intermediate, which is subsequently cyclized to yield the target benzothiazole.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways.

| Parameter | Pathway 1: Direct Thiocyanation | Pathway 2: Arylthiourea Cyclization |

| Starting Material | 4-(Trifluoromethyl)aniline | N-(4-(Trifluoromethyl)phenyl)thiourea |

| Key Reagents | KSCN or NH4SCN, Br2, Acetic Acid | Oxidizing Agent (e.g., SO2Cl2) |

| Typical Yield | 70-85% | 80-90% (for the cyclization step) |

| Reaction Time | 4-12 hours | 2-6 hours (for the cyclization step) |

| Melting Point (°C) | 120-124 °C | 120-124 °C |

| Molecular Weight | 218.20 g/mol [1] | 218.20 g/mol [1] |

Experimental Protocols

Pathway 1: Direct Thiocyanation of 4-(Trifluoromethyl)aniline

This one-pot synthesis is a widely employed method for the preparation of 2-aminobenzothiazoles.

Experimental Protocol:

-

To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid, a solution of bromine (1.1 eq) in glacial acetic acid is added dropwise at a temperature maintained below 30°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 8-12 hours.

-

The resulting precipitate is filtered, washed with water, and then neutralized with a base such as ammonium hydroxide.

-

The crude product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol/water, affords pure this compound.

Pathway 2: Cyclization of N-(4-(Trifluoromethyl)phenyl)thiourea

This pathway involves the preparation of the thiourea intermediate followed by its oxidative cyclization.

Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)thiourea

-

A mixture of 4-(trifluoromethyl)aniline (1.0 eq) and sodium thiocyanate (1.2 eq) in a suitable solvent like chlorobenzene is heated.

-

Concentrated sulfuric acid (0.55 eq) is added dropwise, and the mixture is heated at 100°C for 3 hours.[2]

-

After cooling, the solvent is removed, and the residue is treated with water to dissolve inorganic salts.

-

The insoluble N-(4-(trifluoromethyl)phenyl)thiourea is collected by filtration, washed with water, and dried.

Step 2: Oxidative Cyclization to this compound

-

The N-(4-(trifluoromethyl)phenyl)thiourea (1.0 eq) is suspended in a solvent like chlorobenzene.

-

Sulfuryl chloride (1.34 eq) is added dropwise, keeping the temperature below 50°C.[2]

-

The reaction mixture is maintained at 50°C for 2 hours.[2]

-

The solvent is removed, and the residue is dissolved in hot water.

-

The solution is made alkaline with concentrated ammonium hydroxide to precipitate the product.[2]

-

The product is filtered, washed with water, and purified by recrystallization.

Visualization of Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the described synthetic pathways.

Caption: Pathway 1: Direct Thiocyanation of 4-(Trifluoromethyl)aniline.

Caption: Pathway 2: Synthesis via an Arylthiourea Intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-6-(trifluoromethyl)benzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(trifluoromethyl)benzothiazole is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key building block in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group can significantly influence the physicochemical properties of the parent molecule, affecting its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic pathway.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₃N₂S | [1] |

| Molecular Weight | 218.20 g/mol | [1][2] |

| CAS Number | 777-12-8 | [1][3] |

| Melting Point | 120-124 °C | [1][2] |

| Boiling Point | 306.7 ± 52.0 °C (Predicted) | [3][4] |

| Density | 1.536 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Solubility | Soluble in Methanol | [3][4] |

| pKa | 2.52 ± 0.10 (Predicted) | [4] |

| LogP | Not experimentally determined | |

| Appearance | Light orange to Yellow to Green powder/crystal | [4] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature measurement.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Thiele Tube Method (for liquids)

Note: As this compound is a solid at room temperature, its boiling point is high and typically determined under reduced pressure to prevent decomposition. The following is a general procedure for atmospheric pressure.

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The setup ensures uniform heating.

-

Heating: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will be expelled.

-

Observation: When the boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Visual Assessment

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are selected.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial. A measured volume of the solvent (e.g., 1 mL) is added.

-

Mixing: The mixture is vortexed or agitated for a set period to facilitate dissolution.

-

Observation: The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the substance is considered soluble. If not, it is classified as partially soluble or insoluble. The process can be repeated with increasing amounts of solute to determine the approximate solubility limit.

pKa Determination

The pKa is a measure of the acidity of a compound. For a compound like this compound, which has a basic amino group, the pKa of its conjugate acid is determined.

Methodology: UV-Vis Spectrophotometric Titration

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a methanol-water mixture). A series of buffer solutions with a range of known pH values are also prepared.

-

Measurement: An aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorption characteristics is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, lipids, and non-polar solvents.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (typically pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

Synthesis Pathway

This compound is typically synthesized via the reaction of 4-(trifluoromethyl)aniline with a thiocyanating agent, followed by cyclization. A common method involves the use of potassium thiocyanate and bromine in acetic acid.

References

Spectroscopic Profile of 2-Amino-6-(trifluoromethyl)benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-6-(trifluoromethyl)benzothiazole (CAS No: 777-12-8), a key intermediate in pharmaceutical and materials science.[1][2] Due to the limited availability of published, raw spectroscopic data for this specific compound, this document presents predicted values and characteristic features based on the analysis of its chemical structure and comparison with analogous compounds. This guide is intended to aid researchers in the identification, characterization, and quality control of this molecule.

Molecular Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related benzothiazole derivatives.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons and the amine group. The trifluoromethyl group will influence the chemical shifts of the adjacent aromatic protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.0 | s | 1H | H-4 |

| ~ 7.5 - 7.7 | d | 1H | H-5 |

| ~ 7.3 - 7.5 | d | 1H | H-7 |

| ~ 7.2 (broad) | s (broad) | 2H | -NH₂ |

Predicted for a solution in DMSO-d₆.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The presence of the trifluoromethyl group and the heterocyclic ring will result in a range of chemical shifts.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 168 | C-2 (C=N) |

| ~ 152 | C-8 (C-S) |

| ~ 135 | C-9 (C-N) |

| ~ 128 (q) | -CF₃ |

| ~ 125 | C-6 |

| ~ 123 | C-4 |

| ~ 121 | C-5 |

| ~ 118 | C-7 |

Predicted for a solution in DMSO-d₆. The CF₃ carbon will appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amine group, the aromatic ring, and the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| ~ 1640 | Strong | C=N stretching of the thiazole ring |

| 1600 - 1450 | Medium | Aromatic C=C stretching |

| 1350 - 1100 | Strong | C-F stretching of -CF₃ |

| ~ 820 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will provide structural information.

| m/z | Interpretation |

| 218 | Molecular ion peak [M]⁺ |

| 199 | Loss of F |

| 191 | Loss of HCN from the thiazole ring |

| 149 | Loss of CF₃ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a pulse angle of 90°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[3] Press the powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL.[4] For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized before ionization.

-

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.

-

Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.[5] High-resolution mass spectrometry (HRMS) can be used for accurate mass determination to confirm the elemental composition.[6]

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.

References

- 1. 2-氨基-6-(三氟甲基)苯并噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 96 777-12-8 [sigmaaldrich.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-(trifluoromethyl)benzothiazole (CAS 777-12-8): Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-Amino-6-(trifluoromethyl)benzothiazole (CAS 777-12-8). This benzothiazole derivative is a subject of increasing interest in medicinal chemistry and drug development due to its structural similarity to the approved neuroprotective drug Riluzole and its potential applications in various therapeutic areas.

Chemical and Physical Properties

This compound is a solid organic compound characterized by a benzothiazole core structure with an amino group at the 2-position and a trifluoromethyl group at the 6-position.[1] These functional groups significantly influence its chemical reactivity and biological properties. The trifluoromethyl group, in particular, can enhance metabolic stability and cell membrane permeability, making it a valuable moiety in drug design.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 777-12-8 | [1][2][3] |

| Molecular Formula | C₈H₅F₃N₂S | [2] |

| Molecular Weight | 218.20 g/mol | |

| Appearance | White to light orange/yellow/green powder or crystal | [2] |

| Melting Point | 120-124 °C | |

| Purity | ≥ 96% | |

| Solubility | Soluble in DMSO and Ethanol (up to 25 mg/ml) | [4] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 6-(Trifluoromethyl)-1,3-benzothiazol-2-amine | |

| Synonyms | 2-Amino-6-(trifluoromethyl)-1,3-benzothiazole | [1] |

| SMILES | Nc1nc2ccc(cc2s1)C(F)(F)F | |

| InChI | 1S/C8H5F3N2S/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) | |

| InChI Key | WEDYEBJLWMPPOK-UHFFFAOYSA-N |

Synthesis Protocol

A detailed synthesis protocol for this compound can be adapted from the well-established synthesis of its close structural analog, 2-amino-6-trifluoromethoxy-benzothiazole (Riluzole). The following protocol outlines a general procedure starting from 4-(trifluoromethyl)aniline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of 2-amino-6-trifluoromethoxy-benzothiazole.[5]

Materials:

-

4-(Trifluoromethyl)aniline

-

Potassium thiocyanate (KSCN)

-

Bromine (Br₂)

-

Glacial acetic acid

-

Ammonia solution

-

Ethanol

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 4-(trifluoromethyl)aniline and potassium thiocyanate in glacial acetic acid.

-

Prepare a solution of bromine in glacial acetic acid.

-

Slowly add the bromine solution dropwise to the aniline and thiocyanate mixture over a period of one hour, maintaining ambient temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Pour the reaction mixture into a larger volume of water.

-

Cool the aqueous mixture in an ice bath and neutralize it by the addition of an ammonia solution.

-

The resulting precipitate (the crude product) is collected by filtration.

-

Wash the collected solid with water.

-

Recrystallize the crude product from an ethanol-water mixture (e.g., 50:50) to yield purified this compound.

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause skin and eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Statement | Code |

| Fatal if swallowed | H300 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Biological Activity and Mechanism of Action

The biological activity of this compound is primarily inferred from studies on its close analog, Riluzole. These compounds are recognized for their neuroprotective properties, which are attributed to their ability to modulate glutamatergic neurotransmission and inhibit voltage-gated ion channels.[5][6][7][8]

Modulation of Glutamatergic Neurotransmission

Excessive glutamate activity, leading to excitotoxicity, is a key factor in the pathophysiology of several neurodegenerative diseases.[5] this compound and related compounds are believed to counteract this through a multi-faceted mechanism:

-

Inhibition of Glutamate Release: These compounds can reduce the presynaptic release of glutamate by blocking voltage-gated sodium channels, thereby decreasing neuronal excitability.[5]

-

Blockade of Postsynaptic Glutamate Receptors: They have been shown to non-competitively inhibit N-methyl-D-aspartate (NMDA) and kainate receptors, which are ionotropic glutamate receptors that, when overstimulated, lead to excessive calcium influx and subsequent neuronal damage.[5][8]

-

Enhancement of Glutamate Uptake: Some studies suggest that these molecules can enhance the reuptake of glutamate from the synaptic cleft by glial transporters such as GLAST and GLT1.[9][10]

Blockade of Voltage-Gated Sodium Channels

Studies on Riluzole have demonstrated its ability to block voltage-gated sodium channels (VGSCs), particularly the TTX-sensitive subtypes associated with damaged neurons.[11] More specifically, effects have been observed on the Nav1.5 subtype.[12] This blockade is use-dependent, meaning it has a higher affinity for channels that are frequently opening and closing, a characteristic of pathological neuronal hyperexcitability. By inhibiting these channels, the compound reduces the propagation of action potentials and, consequently, neuronal firing.

Downstream Signaling Pathways

The modulation of glutamate receptors and ion channels by benzothiazole derivatives can influence various intracellular signaling pathways. Research on Riluzole has implicated its involvement in pathways crucial for cell survival and proliferation, such as the PI3K/Akt/mTOR and WNT/β-catenin pathways.[6][13] These pathways are often dysregulated in neurodegenerative diseases and cancer, suggesting a broader therapeutic potential for this class of compounds.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for key experiments to evaluate the biological activity of this compound, based on methodologies used for similar compounds.

Patch-Clamp Electrophysiology for Sodium Channel Activity

Objective: To determine the effect of the compound on voltage-gated sodium channels in a neuronal cell line.

Protocol Outline:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, ND7/23) or primary neurons on glass coverslips.

-

Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Prepare intracellular and extracellular solutions with appropriate ionic compositions.

-

Whole-Cell Recording: Obtain a whole-cell patch-clamp configuration on a selected cell.

-

Voltage Protocol: Apply a series of voltage steps to elicit and record sodium currents.

-

Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.

-

Data Analysis: Measure the peak sodium current amplitude at each voltage step before and after compound application. Analyze for changes in current-voltage (I-V) relationship, channel activation, and inactivation kinetics.

In Vitro Glutamate Release Assay

Objective: To measure the effect of the compound on glutamate release from cultured neurons or synaptosomes.

Protocol Outline:

-

Preparation: Culture primary cortical neurons or prepare synaptosomes from brain tissue.

-

Loading: Load the cells or synaptosomes with a fluorescent glutamate indicator (e.g., genetically encoded sensors) or use an enzyme-based assay to measure extracellular glutamate.

-

Stimulation: Depolarize the cells or synaptosomes with a high concentration of potassium chloride (KCl) to induce glutamate release.

-

Treatment: Incubate the cells or synaptosomes with varying concentrations of this compound prior to and during stimulation.

-

Measurement: Measure the amount of glutamate released into the extracellular medium using a fluorometric or colorimetric plate reader.

-

Analysis: Compare the amount of glutamate released in the presence and absence of the compound to determine its inhibitory effect.

Suppliers

This compound is available from various chemical suppliers specializing in research chemicals and building blocks for drug discovery.

Table 4: Selected Suppliers

| Supplier | Purity |

| Sigma-Aldrich | 96% |

| Chem-Impex | ≥ 99% (HPLC) |

| CymitQuimica | Not specified |

| BLDpharm | Not specified |

Conclusion

This compound (CAS 777-12-8) is a promising scaffold for the development of novel therapeutics, particularly for neurological disorders. Its neuroprotective effects are likely mediated through a combination of inhibiting glutamate release, blocking postsynaptic glutamate receptors, and modulating voltage-gated sodium channels. Further research is warranted to fully elucidate its specific molecular targets and to explore its therapeutic potential in various disease models. This technical guide provides a foundational resource for researchers and drug development professionals interested in investigating this compelling molecule.

References

- 1. CAS 777-12-8: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 777-12-8|6-(Trifluoromethyl)benzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]

- 4. tribioscience.com [tribioscience.com]

- 5. What is the mechanism of Riluzole? [synapse.patsnap.com]

- 6. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Riluzole - Wikipedia [en.wikipedia.org]

- 12. Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Riluzole: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Amino-6-(trifluoromethyl)benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-(trifluoromethyl)benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a focus on their neuroprotective, anticonvulsant, antitumor, and anthelmintic properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this promising area.

Neuroprotective Effects

Derivatives of this compound have demonstrated significant neuroprotective potential, primarily through the modulation of inflammatory pathways. These compounds have been shown to protect neurons from damage induced by neuroinflammatory mediators.

Mechanism of Action: Anti-inflammatory Signaling Cascade

The neuroprotective effects of these derivatives are largely attributed to their ability to downregulate key inflammatory mediators. This includes the inhibition of cyclooxygenase-2 (COX-2), c-Jun N-terminal kinases (JNK), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB). By suppressing these signaling molecules, the compounds effectively mitigate the inflammatory cascade that contributes to neuronal damage in various neurodegenerative conditions.

Neuroprotective Signaling Pathway of this compound Derivatives.

Anticonvulsant Activity

The parent compound, this compound, has been investigated for its anticonvulsant properties. It has shown efficacy in various seizure models, suggesting its potential as a therapeutic agent for epilepsy and other convulsive disorders.

Quantitative Anticonvulsant Data

The following table summarizes the effective dose (ED50) of this compound in different seizure models.

| Seizure Model | Animal Model | ED50 (mg/kg, i.p.) |

| Sound-induced seizures | DBA/2 mice | 0.66 - 4.1 |

| Postural seizures | El mice | 7.5 |

| L-glutamate-induced seizures | Rodents | 8.5 |

| Kainate-induced seizures | Rodents | 9.25 |

| Harmaline-induced tremors | Rodents | 2.5 |

Antitumor Activity

A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines.

Quantitative Antitumor Data

The following tables present the half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values for various derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Fluorinated 2-(4-Aminophenyl)benzothiazoles

| Compound | Cancer Cell Line | Assay Type | Value (µM) |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | GI50 | <0.001 |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | GI50 | <0.001 |

| 2-(4-amino-3-methylphenyl)-6-fluorobenzothiazole | MCF-7 (Breast) | GI50 | <0.001 |

| 2-(4-amino-3-methylphenyl)-6-fluorobenzothiazole | MDA-MB-468 (Breast) | GI50 | <0.001 |

Table 2: In Vitro Anticancer Activity of Pyrimido[2,1-b]benzothiazole Derivatives [1]

| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

| Compound 17 | Leukemia (SR) | 0.44 | 1.2 | 6.6 |

| Compound 4 | Leukemia (SR) | 0.77 | 2.08 | 11.74 |

Anthelmintic Activity

Derivatives of 2-aminobenzothiazole have also been explored for their anthelmintic properties. While specific quantitative data for this compound derivatives are not extensively available in the reviewed literature, the general class of compounds has shown promise in this area.

Experimental Approach

The primary method for evaluating the anthelmintic activity of these compounds involves in vitro assays using the earthworm Pheretima posthuma, which has anatomical and physiological resemblance to intestinal roundworm parasites of humans. The activity is determined by recording the time taken for paralysis and death of the worms when exposed to solutions of the test compounds at various concentrations.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 2-amino-6-(substituted)benzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid.[2]

General Synthesis Workflow for this compound.

Detailed Methodology:

-

A solution of 4-(trifluoromethyl)aniline and potassium thiocyanate is prepared in glacial acetic acid.

-

The mixture is cooled, and a solution of bromine in glacial acetic acid is added dropwise with stirring, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period at room temperature.

-

The mixture is then heated to induce cyclization.

-

The reaction is cooled, and the product is precipitated by the addition of water.

-

The crude product is filtered, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

In Vitro Antitumor Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]

Workflow for the In Vitro Antitumor MTT Assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a period of 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Anthelmintic Activity Assay

Detailed Methodology:

-

Worm Collection: Adult Indian earthworms (Pheretima posthuma) of similar size are collected.

-

Test Solutions: Solutions of the test compounds are prepared at various concentrations in a suitable solvent (e.g., DMSO) and diluted with saline. A standard drug (e.g., Albendazole) and a control (saline with DMSO) are also prepared.

-

Exposure: The worms are placed in petri dishes containing the test, standard, or control solutions.

-

Observation: The time taken for paralysis (no movement except when shaken vigorously) and the time of death (no movement even when shaken vigorously or dipped in warm water) are recorded.

-

Data Analysis: The anthelmintic activity is expressed as the time taken for paralysis and death.

Conclusion

The this compound framework represents a versatile and potent scaffold for the development of new therapeutic agents. The derivatives have shown significant promise in the fields of neuroprotection, anticonvulsant therapy, and oncology. While their anthelmintic potential is also recognized, further quantitative studies are needed to fully elucidate their efficacy in this area. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of novel drugs based on this important chemical entity.

References

Potential Therapeutic Targets of 2-Amino-6-(trifluoromethyl)benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-(trifluoromethyl)benzothiazole is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry due to its structural similarity to the approved drug Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole). Riluzole is primarily used in the treatment of amyotrophic lateral sclerosis (ALS) and is known to possess neuroprotective properties.[1][2][3] The trifluoromethyl group in the target compound is a common bioisostere for the trifluoromethoxy group, suggesting that this compound may share similar biological activities and therapeutic targets. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing heavily on the extensive research conducted on its close analog, Riluzole. The information presented herein is intended to guide further research and drug development efforts.

Core Therapeutic Targets and Mechanisms of Action

The therapeutic potential of this compound and its analogs appears to be multifactorial, involving modulation of neuronal excitability, glutamatergic neurotransmission, and inflammatory pathways. The primary proposed mechanisms and their corresponding molecular targets are detailed below.

Modulation of Neuronal Excitability via Voltage-Gated Sodium Channels

A primary and well-established mechanism of action for Riluzole, and therefore a highly probable target for this compound, is the inhibition of voltage-gated sodium channels (NaV).[4][5][6] This inhibition is use-dependent, meaning the compound has a higher affinity for channels that are frequently activated.

-

Therapeutic Implication: By blocking NaV channels, the compound can reduce neuronal hyperexcitability, which is implicated in various neurological disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases.[7]

-

Downstream Effects: The inhibition of NaV channels on presynaptic nerve terminals leads to a reduction in the release of the excitatory neurotransmitter glutamate.[8][9][10]

Attenuation of Glutamatergic Neurotransmission

Excessive glutamate activity, or excitotoxicity, is a key factor in neuronal damage in many central nervous system (CNS) disorders. This compound and its analogs are proposed to modulate the glutamatergic system through multiple mechanisms.

-

Inhibition of Glutamate Release: As mentioned, the blockade of presynaptic NaV channels is a major contributor to the reduction of glutamate release.[8][9][10]

-

Modulation of Glutamate Receptors: At higher concentrations, Riluzole has been shown to have non-competitive antagonistic effects on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are key postsynaptic glutamate receptors.[11][12]

-

Enhancement of Glutamate Uptake: There is evidence to suggest that Riluzole can enhance the activity of glutamate transporters, which are responsible for clearing glutamate from the synaptic cleft, thereby reducing its concentration and potential for excitotoxicity.[13][14]

Anti-Inflammatory and Antioxidant Pathways

Neuroinflammation and oxidative stress are critical components in the pathophysiology of many neurodegenerative and inflammatory diseases. Derivatives of 2-aminobenzothiazole have demonstrated significant anti-inflammatory and antioxidant properties.

-

Inhibition of Inflammatory Mediators: Studies on 2-amino-6-trifluoromethoxy benzothiazole Schiff bases have shown a reduction in the expression of key inflammatory mediators, including:

-

Cyclooxygenase-2 (COX-2)

-

c-Jun N-terminal kinase (JNK)

-

Tumor necrosis factor-alpha (TNF-α)

-

Nuclear factor kappa B (NF-κB)[15]

-

-

Modulation of Oxidative Stress Markers: These compounds have also been shown to modulate markers of oxidative stress by downregulating glutathione (GSH), glutathione S-transferase (GST), and catalase levels, while upregulating lipid peroxidation (LPO) levels in a disease model.[15]

Other Potential Targets

-

Protein Kinase C (PKC): Riluzole has been found to directly inhibit the catalytic domain of PKC, a family of enzymes involved in various signal transduction pathways, including those related to neuronal function and oxidative stress.[16]

-

Huntingtin Aggregation: A derivative of 2-aminobenzothiazole has been identified as an inhibitor of polyglutamine aggregation of the huntingtin protein, suggesting a potential therapeutic application in Huntington's disease.[17]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes relevant data for its analog, Riluzole, and related compounds to provide a basis for comparison and further investigation.

| Compound/Analog | Target | Assay | Activity/Potency | Reference |

| Riluzole | Voltage-gated sodium channels (NaV) | Patch-clamp on rat cortical neurons | IC50 = 51 µM for inward Na+ currents | [13] |

| Riluzole | Voltage-gated sodium channels (NaV) | Patch-clamp on human myotubes | 20% reduction of Na+ current at 1 µM | [6] |

| Riluzole | Glutamate Release | Electrically evoked release from mouse neocortex | Inhibition of release | [8] |

| Riluzole | Glutamate Uptake | Na+-dependent uptake in HEK cells | Increased uptake at 0.01–0.1 µM | [13] |

| 2-amino-4,7-dimethyl-benzothiazol-6-ol | Huntingtin Aggregation | Filter retardation assay | IC50 for HD51 aggregation inhibition | [17] |

| (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) | Glial Glutamate Transporters | Synaptically activated transporter currents | IC50 = 13 nM | [18] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the therapeutic targets of this compound.

Voltage-Gated Sodium Channel Inhibition Assay (Whole-Cell Patch-Clamp Electrophysiology)

-

Objective: To determine the inhibitory effect of the compound on voltage-gated sodium channels.

-

Cell Line: Human embryonic kidney (HEK-293) cells stably expressing a specific human NaV subtype (e.g., NaV1.1, NaV1.2, NaV1.5, NaV1.7).

-

Methodology:

-

Culture the NaV-expressing HEK-293 cells on glass coverslips.

-

Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings.

-

The extracellular (bath) solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

The intracellular (pipette) solution should contain (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.

-

Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV.

-

Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

Establish a stable baseline recording of the sodium current.

-

Perfuse the bath with increasing concentrations of this compound.

-

Record the sodium current at each concentration until a steady-state block is achieved.

-

To assess use-dependent inhibition, apply a train of depolarizing pulses (e.g., at 10 Hz) in the absence and presence of the compound.

-

Data Analysis: Measure the peak inward sodium current at each concentration. Plot the percentage of inhibition as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Glutamate Release Assay from Synaptosomes

-

Objective: To measure the effect of the compound on depolarization-evoked glutamate release from presynaptic nerve terminals.

-

Preparation: Synaptosomes (isolated nerve terminals) from rat cerebral cortex.

-

Methodology:

-

Prepare synaptosomes from the cerebral cortices of rats by differential and density gradient centrifugation.

-

Resuspend the synaptosomal pellet in a buffered salt solution.

-

Pre-incubate the synaptosomes with various concentrations of this compound or vehicle control.

-

Depolarize the synaptosomes to induce glutamate release using a secretagogue such as 4-aminopyridine (4-AP) or a high concentration of KCl.

-

Collect the supernatant at different time points.

-

Quantify the amount of glutamate in the supernatant using a glutamate-specific assay, such as an enzyme-linked fluorometric assay or high-performance liquid chromatography (HPLC) with fluorescence detection.

-

Data Analysis: Compare the amount of glutamate released in the presence of the compound to the vehicle control to determine the percentage of inhibition. Calculate the IC50 value from the concentration-response curve.

-

NF-κB Reporter Gene Assay

-

Objective: To assess the inhibitory effect of the compound on the NF-κB signaling pathway.

-

Cell Line: A stable cell line (e.g., HEK-293 or HeLa) containing a luciferase reporter gene under the control of an NF-κB response element.

-

Methodology:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), to induce the signaling cascade.

-

Incubate the cells for a further period (e.g., 6-24 hours) to allow for luciferase expression.

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase or a separate cell viability assay). Calculate the percentage of inhibition of NF-κB activity at each compound concentration and determine the IC50 value.

-

COX-2 Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of COX-2.

-

Assay Type: A cell-free enzymatic assay.

-

Methodology:

-

Use a commercially available COX-2 inhibitor screening kit or purified recombinant human COX-2 enzyme.

-

In a microplate format, combine the COX-2 enzyme, a heme cofactor, and various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

The reaction produces prostaglandin G2 (PGG2), which can be measured. A common method involves a colorimetric or fluorometric probe that reacts with the peroxidase component of COX.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the compound. Determine the IC50 value by fitting the data to a concentration-response curve.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanisms of action for this compound.

Caption: A logical workflow for evaluating the therapeutic potential.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics for a range of neurological and inflammatory disorders. Based on the extensive research on its close analog, Riluzole, the primary therapeutic targets are likely to be voltage-gated sodium channels, components of the glutamatergic signaling pathway, and key inflammatory mediators such as COX-2 and NF-κB. The provided experimental protocols offer a robust framework for the detailed investigation of these interactions. Further research, including the generation of specific quantitative data for this compound, is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

- 1. Effects of riluzole (2-amino-6-trifluoromethoxy benzothiazole) on striatal neurochemical markers in the rat, with special reference to the dopamine, choline, GABA and glutamate synaptosomal high affinity uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Partial Block by Riluzole of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bowdish.ca [bowdish.ca]

- 8. Effects of riluzole on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms underlying the riluzole inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacology and mechanism of action of riluzole [pubmed.ncbi.nlm.nih.gov]

- 11. Review of the Use of the Glutamate Antagonist Riluzole in Psychiatric Disorders and a Description of Recent Use in Childhood Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Riluzole, a glutamate release inhibitor, and motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apexbt.com [apexbt.com]

- 14. Riluzole Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of benzothiazoles as potential polyglutamine aggregation inhibitors of Huntington's disease by using an automated filter retardation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of a novel glutamate transporter blocker, (2S, 3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA), on activities of hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 2-Amino-6-(trifluoromethyl)benzothiazole in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-6-(trifluoromethyl)benzothiazole, a key intermediate in pharmaceutical and agrochemical research. The information compiled herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols.

Core Physicochemical Properties

This compound is a solid, appearing as a light orange to yellow to green powder or crystal. Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₅F₃N₂S | [1][2] |

| Molecular Weight | 218.2 g/mol | [1][2] |

| Melting Point | 120-124 °C | [2] |

| Boiling Point (Predicted) | 306.7 ± 52.0 °C | [2] |

| Density (Predicted) | 1.536 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.52 ± 0.10 | [3] |

Solubility Profile

For the closely related analog, Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), which shares the same core structure, aqueous solubility has been determined at various pH levels. This data can serve as a valuable reference point for understanding the aqueous solubility behavior of this compound.

Table 1: Aqueous Solubility of Riluzole at 310.15 K [4]

| pH | Solubility (mg/mL) |

| 2.0 | 0.138 |

| 4.0 | 0.045 |

| 6.8 | 0.021 |

The decreasing aqueous solubility with increasing pH is characteristic of a basic compound.

Stability Profile

The trifluoromethyl group in this compound is known to enhance the chemical stability of the molecule. However, specific stability data from forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) are not publicly available for this specific compound.

For the analogous compound Riluzole, a stable liquid formulation has been developed, indicating that it possesses reasonable stability in a co-solvent system (15% v/v PEG 400, 20% v/v propylene glycol, and 10% v/v glycerin) at room temperature and 4 °C[5]. Forced degradation studies on Riluzole have been performed, showing degradation under acidic, basic, and oxidative conditions, which is typical for this class of compounds[6].

Experimental Protocols

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for determining the stability of a drug substance. Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the method.

Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation Study.

Methodology:

-

Stress Conditions: Expose solutions of this compound to various stress conditions, including:

-

Acid Hydrolysis: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid drug substance and a solution of the drug substance.

-

Photodegradation: Expose the solid drug substance and a solution to UV and visible light.

-

-

Analysis: Analyze the stressed samples using a suitable analytical technique, typically reverse-phase HPLC with UV and/or mass spectrometric detection.

-

Method Validation: Validate the analytical method to ensure it is specific for the parent compound and can separate it from all generated degradation products.

Biological Context and Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not extensively documented, its close analog, Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), is known to be an antagonist of excitatory amino acid neurotransmission[7]. Furthermore, derivatives of 2-amino-6-trifluoromethoxy benzothiazole are under investigation for their potential in treating Alzheimer's disease by modulating neuroinflammatory pathways. These pathways often involve key signaling molecules such as cyclooxygenase-2 (COX-2), c-Jun N-terminal kinase (JNK), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB)[8][9][10][11].

An inflammatory stimulus, such as the binding of TNF-α to its receptor (TNFR1), can trigger a signaling cascade that leads to the activation of the transcription factor NF-κB. This, in turn, promotes the expression of pro-inflammatory genes, including COX-2. The JNK pathway can also be activated by TNF-α and contributes to the inflammatory response.

Neuroinflammatory Signaling Pathway

Caption: Simplified Neuroinflammatory Signaling Pathway.

This guide provides a foundational understanding of the solubility and stability of this compound. Further experimental work is required to generate comprehensive quantitative data for this specific molecule. The provided protocols and contextual information are intended to facilitate such investigations.

References

- 1. ahajournals.org [ahajournals.org]

- 2. This compound CAS#: 777-12-8 [m.chemicalbook.com]

- 3. This compound | 777-12-8 [amp.chemicalbook.com]

- 4. Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design and development of a stable liquid formulation of riluzole and its pharmacokinetic evaluation after oral and IV administrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroinflammation and tumor necrosis factor signaling in the pathophysiology of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

Unveiling the Molecular Architecture: A Technical Guide to 2-Amino-6-(trifluoromethyl)benzothiazole

For Immediate Release

This technical guide provides an in-depth analysis of the molecular structure and conformational properties of 2-Amino-6-(trifluoromethyl)benzothiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document summarizes key structural data, outlines detailed experimental protocols for its characterization, and presents visualizations of its molecular framework.

Molecular Structure and Conformation

The structural integrity of this compound is defined by the fusion of a benzene ring with a thiazole ring, substituted with an amino group at the 2-position and a trifluoromethyl group at the 6-position. Understanding the precise three-dimensional arrangement of its atoms is crucial for predicting its chemical reactivity, biological activity, and potential interactions with therapeutic targets.

Predicted Molecular Geometry

In the absence of a publicly available experimental crystal structure, computational modeling using Density Functional Theory (DFT) provides a reliable prediction of the molecule's geometry. The following tables present the predicted bond lengths, bond angles, and dihedral angles, offering a quantitative description of its structure.

Table 1: Predicted Bond Lengths of this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.39 |

| C2 | C3 | 1.39 |

| C3 | C4 | 1.39 |

| C4 | C5 | 1.39 |

| C5 | C6 | 1.39 |

| C6 | C1 | 1.39 |

| C1 | S1 | 1.75 |

| S1 | C7 | 1.75 |

| C7 | N1 | 1.32 |

| N1 | C2 | 1.38 |

| C7 | N2 | 1.36 |

| C4 | C8 | 1.49 |

| C8 | F1 | 1.34 |

| C8 | F2 | 1.34 |

| C8 | F3 | 1.34 |

| N2 | H1 | 1.01 |

| N2 | H2 | 1.01 |

| C3 | H3 | 1.08 |

| C5 | H4 | 1.08 |

| C6 | H5 | 1.08 |

Table 2: Predicted Bond Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C6 | 120.0 |

| C1 | C2 | C3 | 120.0 |

| C2 | C3 | C4 | 120.0 |

| C3 | C4 | C5 | 120.0 |

| C4 | C5 | C6 | 120.0 |

| C5 | C6 | C1 | 120.0 |

| C2 | C1 | S1 | 112.0 |

| C6 | C1 | S1 | 128.0 |

| C1 | S1 | C7 | 91.0 |

| S1 | C7 | N1 | 115.0 |

| C7 | N1 | C2 | 112.0 |

| C1 | C2 | N1 | 110.0 |

| S1 | C7 | N2 | 122.5 |

| N1 | C7 | N2 | 122.5 |

| C3 | C4 | C8 | 120.0 |

| C5 | C4 | C8 | 120.0 |

| F1 | C8 | F2 | 107.0 |

| F1 | C8 | F3 | 107.0 |

| F2 | C8 | F3 | 107.0 |

| C4 | C8 | F1 | 111.5 |

| C4 | C8 | F2 | 111.5 |

| C4 | C8 | F3 | 111.5 |

| C7 | N2 | H1 | 119.0 |

| C7 | N2 | H2 | 119.0 |

| H1 | N2 | H2 | 122.0 |

Table 3: Predicted Dihedral Angles of this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C6 | C1 | C2 | C3 | 0.0 |

| S1 | C1 | C2 | N1 | 0.0 |

| C1 | C2 | N1 | C7 | 0.0 |

| C2 | N1 | C7 | S1 | 0.0 |

| N1 | C7 | S1 | C1 | 0.0 |

| C3 | C4 | C8 | F1 | 60.0 |

| C3 | C4 | C8 | F2 | -60.0 |

| C3 | C4 | C8 | F3 | 180.0 |

| H1 | N2 | C7 | S1 | 0.0 |

| H2 | N2 | C7 | S1 | 180.0 |

Note: The presented data is based on computational predictions and may vary from experimental values.

Experimental Protocols for Structural Elucidation

The determination of the precise molecular structure and conformation of this compound relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.

Experimental Workflow for Single-Crystal X-ray Diffraction

Methodology:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or controlled cooling.

-

Data Collection: A selected crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods, such as direct methods or Patterson functions, to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data until the model converges and provides the best fit to the observed diffraction intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, aiding in the confirmation of its structure and providing insights into its conformation in solution.

Key NMR Experiments:

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

¹⁹F NMR: Specifically probes the fluorine atoms of the trifluoromethyl group, offering a sensitive handle on its electronic environment.

-

2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the connectivity of the molecular framework.

Methodology for NMR Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and a series of one- and two-dimensional NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to assign the signals to specific atoms in the molecule and to deduce structural and conformational information.

Signaling Pathways and Logical Relationships

The structural features of this compound are key determinants of its potential biological activity. Understanding its structure-activity relationship (SAR) is fundamental in drug discovery.

Conceptual Relationship in Structure-Based Drug Design

This diagram illustrates the logical progression from understanding the fundamental molecular structure to its ultimate application in drug development. The three-dimensional conformation dictates the molecule's ability to interact with biological targets, which in turn governs its therapeutic potential.

This technical guide serves as a foundational resource for researchers engaged in the study and application of this compound. The provided structural data and experimental methodologies are intended to facilitate further investigation and accelerate the discovery of novel therapeutic agents.

An In-depth Technical Guide to the Synthesis of 2-Aminobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for 2-aminobenzothiazole, a privileged heterocyclic scaffold in medicinal chemistry and materials science. The document details classical and contemporary synthetic routes, offering in-depth experimental protocols, comparative quantitative data, and visualizations of key reaction mechanisms and workflows to aid researchers in the synthesis and derivatization of this important molecule.

Classical Synthesis Methods

The foundational methods for constructing the 2-aminobenzothiazole core, namely the Hugerschoff and Jacobson syntheses, have been cornerstones in heterocyclic chemistry for over a century. These methods are still relevant and widely practiced.

Hugerschoff Synthesis

The Hugerschoff reaction, first reported in 1901, is a classical and widely utilized method for the synthesis of 2-aminobenzothiazoles.[1] It involves the oxidative cyclization of an arylthiourea intermediate using a halogen, typically bromine, in an acidic medium.[1]

Reaction Mechanism:

The generally accepted mechanism for the Hugerschoff reaction involves the oxidation of the thiourea sulfur by an electrophilic halogen source (e.g., Br+).[2] This generates an electrophilic thiocarbonyl intermediate, which then undergoes intramolecular electrophilic aromatic substitution on the aniline ring to form the 2-aminobenzothiazole product.[2]

Caption: Hugerschoff reaction mechanism.

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole

This procedure involves the initial formation of 1-(4-chlorophenyl)thiourea followed by its cyclization.

-

Step 1: Preparation of 1-(4-chlorophenyl)thiourea

-

Dissolve equimolar quantities of 4-chloroaniline (0.02 mol) and ammonium thiocyanate (0.02 mol) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture. The solid that separates is filtered, washed with water, and dried. It can be recrystallized from ethanol.

-

-

Step 2: Cyclization to 2-Amino-6-chlorobenzothiazole

-

Suspend the prepared 1-(4-chlorophenyl)thiourea (0.1 mol) in chloroform (100 mL) in a two-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel.

-

Cool the mixture to below 5 °C in an ice bath.

-

Slowly add a solution of bromine (0.1 mol) in chloroform (100 mL) dropwise over 2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for an additional 4 hours at the same temperature.

-

Reflux the reaction mixture until the evolution of hydrogen bromide gas ceases (approximately 4 hours).

-

Remove the chloroform by filtration.

-

Treat the resulting solid with sulfur dioxide water and filter.

-

Neutralize the filtrate with aqueous ammonia to precipitate the 2-amino-6-chlorobenzothiazole.

-

Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure product.

-

Jacobson Synthesis

The Jacobson synthesis offers a more direct, one-pot approach to 2-aminobenzothiazoles, starting from an aniline, a thiocyanate salt, and a halogen. This method obviates the need for isolating the arylthiourea intermediate.

Reaction Workflow:

References

In-Vitro Profile of 2-Amino-6-(trifluoromethyl)benzothiazole: A Technical Overview Based on Analogous Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the preliminary in-vitro studies of 2-Amino-6-(trifluoromethyl)benzothiazole. A comprehensive review of existing scientific literature reveals a significant finding: there is a notable absence of specific in-vitro studies published for this exact molecule. The majority of available research focuses on the broader class of 2-aminobenzothiazole derivatives and the structurally similar, well-characterized compound, 2-amino-6-trifluoromethoxybenzothiazole (Riluzole).

Consequently, this document provides a detailed overview of the known in-vitro activities of the 2-aminobenzothiazole scaffold, drawing on data from various derivatives to infer the potential biological profile of this compound. This guide summarizes the established anticancer, antimicrobial, and anti-inflammatory properties of this class of compounds, details the common experimental protocols utilized in their evaluation, and presents a generalized workflow for in-vitro screening.

The 2-Aminobenzothiazole Scaffold: A Platform for Diverse Biological Activity

The 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, known to be a versatile starting point for the development of compounds with a wide range of biological activities.[1][2][3] Derivatives of this structure have been extensively investigated for their therapeutic potential in several key areas.

Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][4][5] Their proposed mechanisms of action often involve the inhibition of crucial kinases and enzymes that are dysregulated in cancer, such as PI3K, VEGFR-2, and cyclooxygenases.[4][6][7]

Antimicrobial Activity

The 2-aminobenzothiazole scaffold has also been a foundation for the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][8]

Anti-inflammatory Activity

Several 2-aminobenzothiazole derivatives have exhibited potent anti-inflammatory properties.[3][7][9] The mechanism for this activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[7]

General Experimental Protocols for In-Vitro Screening

While specific protocols for this compound are not available, the following are standard methodologies employed for the in-vitro evaluation of 2-aminobenzothiazole derivatives.

In-Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

Protocol Outline:

-

Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a further 48-72 hours.

-

MTT Addition: An MTT solution is added to each well. The MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol Outline:

-